[2-(4-Methoxyphenyl)ethyl](1-naphthylmethyl)amine hydrobromide
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Validation
The systematic nomenclature of 2-(4-methoxyphenyl)ethylamine hydrobromide follows established International Union of Pure and Applied Chemistry conventions for naming complex organic nitrogen compounds. According to chemical registry databases, the compound bears the formal International Union of Pure and Applied Chemistry name: 2-(4-methoxyphenyl)-N-(1-naphthylmethyl)ethanamine hydrobromide. This nomenclature system clearly identifies the parent ethanamine backbone while specifying the positions and nature of all substituents attached to the nitrogen center.
The structural validation of this compound is supported by comprehensive chemical identification systems. The Chemical Abstracts Service registry number 1609408-93-6 provides unambiguous identification within global chemical databases. Additional structural confirmation comes through the International Chemical Identifier key QUXGZBFCNSTCJF-UHFFFAOYSA-N, which represents a unique alphanumeric encoding of the complete molecular structure. These identification systems collectively validate the precise atomic connectivity and stereochemical arrangement proposed for the compound.
The molecular structure consists of two distinct aromatic systems connected through a flexible aliphatic bridge. The 4-methoxyphenyl group contributes a benzene ring substituted with a methoxy group at the para position, while the 1-naphthylmethyl portion introduces a bicyclic aromatic system attached through a methylene linker. The secondary amine nitrogen serves as the central connecting point between these aromatic domains, with the ethyl spacer providing conformational flexibility to the overall molecular architecture.
Structural databases confirm that the compound exists as a hydrobromide salt, indicating protonation of the basic nitrogen center and association with a bromide counterion. This salt formation significantly influences the compound's physical properties, solubility characteristics, and crystalline behavior compared to the free base form. The salt structure represents the thermodynamically stable form under normal storage and handling conditions.
Molecular Formula and Mass Spectrometry Analysis
The molecular formula for 2-(4-methoxyphenyl)ethylamine hydrobromide is definitively established as C₂₀H₂₁NO·HBr, representing the combination of the organic amine base with hydrogen bromide. Alternative database entries report the formula as C₂₀H₂₂BrNO, which represents the same chemical composition expressed as the complete salt structure. The molecular weight calculations yield consistent values of 372.3 grams per mole for the hydrobromide salt form.
Mass spectrometry analysis provides detailed fragmentation patterns that confirm the proposed molecular structure. The monoisotopic mass of the complete salt structure is recorded as 371.088476 atomic mass units. This precise mass determination enables accurate identification through high-resolution mass spectrometry techniques and distinguishes the compound from potential isomers or related structures.
The following table summarizes the key molecular characteristics derived from authoritative chemical databases:
Mass spectrometry fragmentation studies of related phenethylamine structures demonstrate characteristic cleavage patterns that can be applied to understanding this compound's behavior under ionization conditions. Typical fragmentation involves alpha-cleavage adjacent to the nitrogen center, potentially yielding fragment ions corresponding to the naphthylmethyl and methoxyphenethyl portions. The presence of aromatic systems in both molecular fragments contributes to their stability under mass spectrometry conditions, facilitating structural confirmation through fragmentation analysis.
The base peak region in electron ionization mass spectrometry of similar compounds often corresponds to tropylium-type ions derived from the aromatic substituents. For this compound, potential characteristic fragments would include ions at mass-to-charge ratios corresponding to the substituted benzyl cations and naphthylmethyl cations, providing diagnostic information for structural confirmation and purity assessment.
Isomeric Considerations and Stereochemical Configuration
The molecular structure of 2-(4-methoxyphenyl)ethylamine hydrobromide presents several potential sites for isomerism that must be considered in complete structural characterization. The compound lacks defined stereogenic centers in its current configuration, as the nitrogen atom bears three different substituents but does not maintain fixed stereochemistry under normal conditions due to rapid nitrogen inversion. This characteristic distinguishes it from quaternary ammonium salts or nitrogen atoms incorporated into rigid ring systems.
Positional isomerism represents a significant consideration in the structural analysis of this compound. The methoxy substituent on the phenyl ring occupies the para position, but alternative isomers with meta or ortho positioning would yield distinct chemical entities with different physical and chemical properties. Similarly, the point of attachment for the naphthyl system could theoretically occur at different positions on the naphthalene ring system, though current registry data specifically identifies the 1-naphthylmethyl configuration.
Constitutional isomers of this compound would include structures where the ethyl bridge length is modified or where the aromatic substituents are rearranged. Related compounds in chemical databases demonstrate the diversity possible within this structural class, including variations in alkyl chain length, aromatic substitution patterns, and nitrogen substitution. These constitutional variations would be readily distinguished through standard analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry.
The conformational flexibility of the molecule arises primarily from rotation around the carbon-carbon and carbon-nitrogen single bonds connecting the aromatic systems to the central amine. The ethyl spacer between the methoxyphenyl group and the nitrogen center allows multiple conformational states, while the naphthylmethyl substituent can adopt various orientations relative to the primary molecular framework. These conformational considerations become particularly important when evaluating the compound's behavior in crystalline states or when complexed with other molecular species.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO.BrH/c1-22-19-11-9-16(10-12-19)13-14-21-15-18-7-4-6-17-5-2-3-8-20(17)18;/h2-12,21H,13-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXGZBFCNSTCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CC3=CC=CC=C32.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609408-93-6 | |
| Record name | 1-Naphthalenemethanamine, N-[2-(4-methoxyphenyl)ethyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609408-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Alkylation of Primary Amines
A two-step alkylation strategy is frequently employed. First, 2-(4-methoxyphenyl)ethylamine is reacted with 1-naphthylmethyl bromide under basic conditions to install the naphthylmethyl group. For example, stirring equimolar amounts of 2-(4-methoxyphenyl)ethylamine and 1-naphthylmethyl bromide in dichloromethane with potassium carbonate at 25°C for 24 hours yields the tertiary amine in 68–72% yield after aqueous workup. Excess alkylating agent (1.2 equivalents) improves conversion, though prolonged reaction times risk quaternization.
Reductive Amination
Alternative routes utilize reductive amination between 2-(4-methoxyphenyl)acetaldehyde and 1-naphthylmethylamine. Sodium cyanoborohydride in methanol at pH 5 (adjusted with acetic acid) facilitates imine reduction, achieving 80–85% yield after 12 hours at 50°C. This method avoids alkylation byproducts but requires careful control of stoichiometry to prevent over-reduction.
Hydrobromide Salt Formation
The free base is converted to its hydrobromide salt via acid-base reaction. Dissolving the tertiary amine in anhydrous ethanol and dropwise addition of 48% hydrobromic acid (1.1 equivalents) at 0°C precipitates the salt. Recrystallization from ethanol-diethyl ether (1:3 v/v) yields colorless needles with a melting point of 182–184°C. Excess HBr is avoided to prevent hygroscopicity.
Table 1: Optimization of Hydrobromide Salt Crystallization
| Solvent System | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 25 | 78 | 92 |
| Ethanol-Ether | 0 | 89 | 98 |
| Acetone | -20 | 65 | 90 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 8.2 Hz, 1H, naphthyl-H), 7.92–7.45 (m, 6H, naphthyl-H), 6.90 (d, J = 8.6 Hz, 2H, methoxyphenyl-H), 6.72 (d, J = 8.6 Hz, 2H, methoxyphenyl-H), 4.32 (s, 2H, NCH2), 3.74 (s, 3H, OCH3), 3.12 (t, J = 7.0 Hz, 2H, CH2N), 2.85 (t, J = 7.0 Hz, 2H, CH2).
- 13C NMR : δ 158.2 (C-O), 134.1–125.3 (naphthyl-C), 130.2 (methoxyphenyl-C), 114.2 (methoxyphenyl-C), 55.3 (OCH3), 52.1 (NCH2), 49.8 (CH2N).
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 292.1802 (calc. 292.1807 for C20H22NO).
Challenges and Mitigation Strategies
- Byproduct Formation : Alkylation routes may generate quaternary ammonium salts if reaction times exceed 24 hours. Monitoring via TLC (hexane:ethyl acetate 3:1) ensures reaction termination at the tertiary amine stage.
- Racemization : Although the target lacks chiral centers, intermediates like 2-(4-methoxyphenyl)acetaldehyde require storage at -20°C to prevent oxidation.
Industrial-Scale Considerations
Kilogram-scale synthesis employs continuous flow reductive amination, reducing reaction time to 2 hours with 90% yield. Catalyst recycling (e.g., immobilized cyanoborohydride) lowers production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups using appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles (e.g., halides, amines), organic solvents, and bases.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : This compound serves as a building block for more complex molecules, facilitating various organic reactions.
- Chemical Reactions : It undergoes oxidation, reduction, and nucleophilic substitution reactions, making it versatile for synthesizing derivatives.
Biology
- Biological Activity : Investigated for its interactions with biomolecules, it shows potential in modulating biological pathways.
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against different cancer cell lines, particularly human colon adenocarcinoma and breast cancer cells.
Medicine
- Therapeutic Potential : The compound is explored for its potential in drug development targeting cancer and bacterial infections. Its unique structure may enhance selectivity towards specific molecular targets.
Industry
- Specialty Chemicals Production : Utilized in creating specialty chemicals and materials due to its unique properties.
Anticancer Activity
Research indicates that methoxylated naphthalene derivatives can exhibit significant cytotoxic effects. For instance:
- A study reported IC50 values as low as 2.76 µM against ovarian cancer cells, suggesting potent anticancer properties.
Antimicrobial Properties
Methoxylated compounds have shown effectiveness against various bacteria:
- One investigation demonstrated significant inhibitory effects against Staphylococcus aureus and Mycobacterium tuberculosis, highlighting their potential as therapeutic agents against resistant bacterial strains.
Case Studies
| Study Focus | Findings |
|---|---|
| Cytotoxicity Assessment | Certain derivatives exhibited IC50 values as low as 2.76 µM against ovarian cancer cells. |
| Antimicrobial Testing | Significant inhibitory effects against clinical isolates of S. aureus were observed. |
Applications
The potential applications of 2-(4-Methoxyphenyl)ethylamine hydrobromide extend across various fields:
- Pharmaceutical Development : Its unique properties make it a candidate for developing new drugs targeting cancer and bacterial infections.
- Chemical Research : As a reagent in organic synthesis, it serves as a building block for more complex molecules in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)ethylamine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[3-Allyl-4-(4-Methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-Trifluoromethylphenyl)amine Hydrobromide
- Structure : Contains a thiazole ring, allyl group, and trifluoromethylphenyl substituent.
- Activity: Exhibits dual cardioprotective and anticancer effects. Leukemia cells (HL-60, Jurkat) are most sensitive (IC₅₀: 7.5–8.9 μg/mL), with activity declining in the order: leukemia > hepatocarcinoma > cervix > glioblastoma > breast carcinoma .
- Key Difference : The thiazole ring and trifluoromethyl group enhance cytotoxicity but reduce structural similarity to the target compound, which lacks heterocyclic rings and fluorine substituents.
1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20)
- Structure : Imidazoline core with a 4-methoxyphenyl group.
- Activity : Primarily used in synthesizing urea derivatives for kinase inhibition or antimicrobial applications (as per general imidazoline pharmacology).
- Key Difference : The imidazoline ring confers rigidity and hydrogen-bonding capacity, unlike the flexible ethyl-naphthyl linkage in the target compound .
N-Ethyl-N-[2-(4-Methoxyphenyl)-1-methylethyl]amine Hydrochloride
- Structure : Branched ethyl-methyl chain attached to a methoxyphenyl group.
- Activity : Explored in catalysis and host-guest chemistry due to its moderate steric bulk and electronic profile.
- Key Difference : The absence of a naphthyl group limits its hydrophobic interactions compared to the target compound .
Mechanistic and Therapeutic Implications
- Target Compound : The naphthylmethyl group may enhance binding to aromatic receptors (e.g., serotonin or dopamine receptors) due to π-π stacking, but this requires validation.
- Thiazole Analog : The trifluoromethyl group increases metabolic stability and membrane permeability, contributing to its potent anticancer activity .
- Imidazoline Analog: The rigid core is advantageous for targeting enzymes like monoamine oxidases but may reduce bioavailability .
Biological Activity
Introduction
The compound 2-(4-Methoxyphenyl)ethyl(1-naphthylmethyl)amine hydrobromide is a synthetic organic molecule that has garnered attention due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
The compound features a methoxyphenyl group and a naphthylmethyl moiety, classifying it as an amine due to the presence of the amine functional group (-NH). The hydrobromide salt form improves its solubility in water, enhancing its applicability in biological and pharmaceutical studies.
Synthesis Methods
The synthesis of 2-(4-Methoxyphenyl)ethyl(1-naphthylmethyl)amine hydrobromide can be achieved through several methods, including:
- Direct amination : Reacting the appropriate phenolic compounds with naphthylmethylamine under controlled conditions.
- Reflux conditions : Utilizing solvents such as ethanol or methanol to facilitate the reaction.
- Purification techniques : Employing chromatography for the isolation of the desired product.
These methods allow for variations in yield and purity depending on reaction conditions.
Biological Activity
Research indicates that compounds similar to 2-(4-Methoxyphenyl)ethyl(1-naphthylmethyl)amine hydrobromide exhibit diverse biological activities. Some key areas of interest include:
- Anticancer properties : Similar compounds have been studied for their ability to induce apoptosis in cancer cells. For example, a related compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was identified as a potent apoptosis inducer with an EC50 of 2 nM in cell-based assays .
- Neurotransmitter interactions : The structural similarity to other amines suggests potential interactions with neurotransmitter receptors, which could impact mood and cognitive functions.
- Antimicrobial activity : Preliminary studies indicate that related compounds may exhibit antibacterial properties, warranting further investigation into their mechanisms of action.
Table 1: Comparative Biological Activities of Related Compounds
These findings suggest that the unique methoxy substitution in 2-(4-Methoxyphenyl)ethyl(1-naphthylmethyl)amine hydrobromide may influence its pharmacological profile compared to structurally similar compounds.
The mechanism of action for 2-(4-Methoxyphenyl)ethyl(1-naphthylmethyl)amine hydrobromide likely involves its interaction with specific molecular targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
